

Application Notes and Protocols for SerBut Administration in Mouse Models

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Compound of Interest

Compound Name: SerBut

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These application notes provide a comprehensive overview of the administration of **SerBut** (O-butyryl-L-serine), a serine-conjugated butyrate prodrug, in mouse models of autoimmune diseases. The protocols detailed below are based on preclinical studies demonstrating the immunomodulatory efficacy of **SerBut** in experimental autoimmune encephalomyelitis (EAE) and collagen-antibody-induced arthritis (CAIA).

Introduction

Butyrate, a short-chain fatty acid produced by gut microbiota, possesses known immunomodulatory properties. However, its therapeutic application has been limited by poor oral bioavailability, a foul odor, and unpleasant taste.[1][2][3] **SerBut** is a prodrug designed to overcome these limitations by esterifying butyrate to L-serine, thereby masking its taste and odor and utilizing amino acid transporters for enhanced systemic uptake.[1][2][3][4] Upon absorption, **SerBut** is hydrolyzed, releasing butyrate to exert its therapeutic effects. Studies have shown that oral administration of **SerBut** ameliorates disease severity in mouse models of multiple sclerosis (EAE) and rheumatoid arthritis (CAIA) by modulating key immune cell populations.[1][2][5]

Mechanism of Action

SerBut exerts its immunomodulatory effects by influencing both the adaptive and innate immune systems. The primary mechanism involves the expansion of regulatory T cells (Tregs)

and the suppression of pro-inflammatory T helper 17 (Th17) cells.[\[4\]](#)[\[5\]](#) Additionally, **SerBut** reduces the activation of various myeloid cells by downregulating the expression of co-stimulatory molecules.

Key Immunomodulatory Effects:

- T Cell Modulation:
 - Increases the expression of Foxp3 in both CD4+ and CD8+ T cells in the spleen, indicating an expansion of systemic Tregs.[\[4\]](#)[\[5\]](#)
 - Reduces the proportion of RORγt+ CD4+ T cells (Th17 cells) in hock-draining lymph nodes in the CAIA model.[\[5\]](#)
 - Increases the expression of inhibitory markers such as PD-1 and CTLA-4 on CD4+ T cells in the spinal cord-draining lymph nodes in the EAE model.[\[1\]](#)[\[4\]](#)
- Myeloid Cell Modulation:
 - Reduces the expression of co-stimulatory markers CD40 and CD86, as well as the antigen-presenting molecule MHC class II, on various myeloid cells.[\[4\]](#)[\[5\]](#) This includes CD11b+CD11c- cells, CD11b+F4/80+ macrophages, CD11c+ dendritic cells, and CD11b+Ly6C+Ly6G- myeloid-derived suppressor cells (MDSCs).[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving **SerBut** administration in mouse models.

Table 1: SerBut Administration Protocol and Efficacy in EAE Mouse Model

Parameter	Details	Reference
Mouse Strain	C57BL/6	[5]
Disease Induction	MOG35–55/CFA with pertussis toxin (140 ng)	[5]
Treatment Group	SerBut (24 mg per dose)	[5]
Control Group	PBS	[5]
Administration Route	Oral gavage	[5]
Dosing Regimen	Twice daily	[5]
Treatment Start	Day 2 post-EAE induction	[5]
Primary Outcome	Suppressed disease progression (clinical score)	[5]

Table 2: Immunomodulatory Effects of SerBut in Healthy and EAE Mouse Models

Parameter	Healthy C57BL/6 Mice	EAE Mouse Model	Reference
SerBut Dose	25 mg, twice daily for 10 days	24 mg per dose, twice daily	[4][5]
CD4+Foxp3+ Tregs (Spleen)	Increased percentage of live cells	Expanded Treg population	[4]
PD-1 & CTLA-4 on CD4+ T cells (SC-dLNs)	Not reported	Significantly increased expression	[1][4]
Myeloid Cell Activation Markers (CD40, CD86, MHCII)	Not reported	Reduced expression in SC-dLNs	[4][5]

Table 3: SerBut Administration Protocol and Efficacy in CAIA Mouse Model

Parameter	Details	Reference
Disease Induction	Anti-collagen antibody cocktails followed by LPS injection	[5]
Treatment Start	Day 4 post-disease induction	[5]
Key Immunological Changes (Spleen)	Increased Foxp3 expression in CD4+ and CD8+ T cells	[4][5]
Key Immunological Changes (Hock-dLNs)	Reduced percentage of RORγt+ CD4+ T cells (Th17)	[4][5]
Key Immunological Changes (Hock-dLNs)	Significant increase in IL-10-producing B cells	[4]

Experimental Protocols

Protocol 1: Induction and SerBut Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

1. EAE Induction:

- On day 0, immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Administer pertussis toxin (140 ng) intraperitoneally on day 0 and day 2 post-immunization. [5]

2. SerBut Preparation and Administration:

- Prepare a solution of **SerBut** in a suitable vehicle such as PBS.
- Starting on day 2 post-EAE induction, administer **SerBut** at a dose of 24 mg per mouse via oral gavage.[5]
- Administer the dose twice daily for the duration of the experiment.[5]

- For the control group, administer an equivalent volume of PBS using the same route and schedule.

3. Monitoring and Analysis:

- Monitor mice daily for clinical signs of EAE and record disease scores.
- At the experimental endpoint, harvest spinal cords and spinal cord-draining lymph nodes (SC-dLNs) for immunological analysis.
- Analyze immune cell populations in the SC-dLNs using flow cytometry to assess the expression of markers on T cells and myeloid cells.

Protocol 2: Induction and SerBut Treatment of Collagen-Antibody-Induced Arthritis (CAIA) in Mice

1. CAIA Induction:

- On day 0, induce arthritis by passive immunization with an anti-collagen antibody cocktail.[5]
- On day 3, administer lipopolysaccharide (LPS) via intraperitoneal injection to synchronize and enhance the inflammatory response.[5]

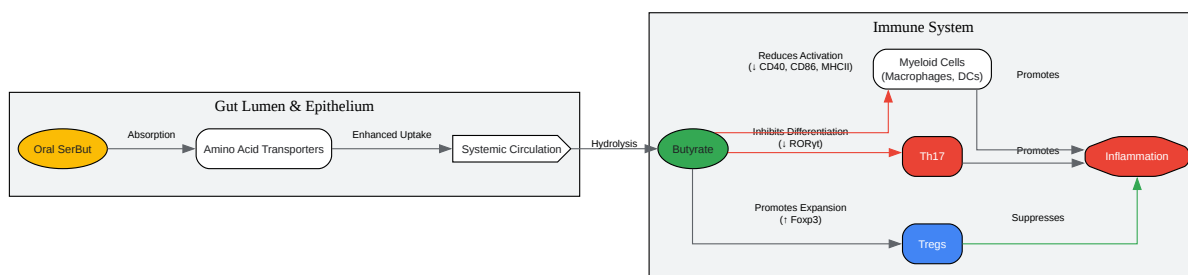
2. SerBut Administration:

- Starting on day 4, administer **SerBut** orally.
- Continue daily or twice-daily administration for the duration of the study.

3. Assessment of Arthritis:

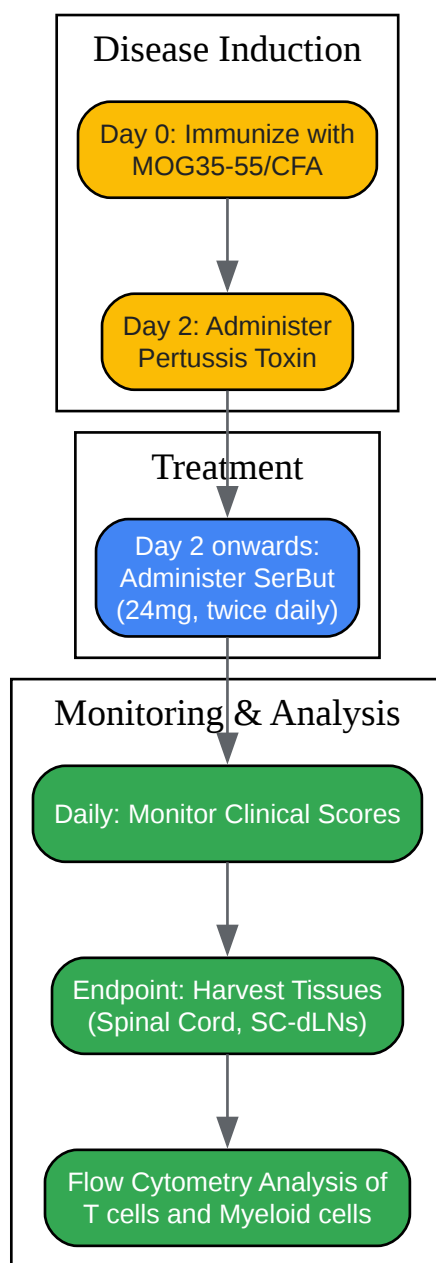
- Monitor mice daily for clinical signs of arthritis, including paw swelling and joint inflammation.
- At the end of the study, collect spleens and hock-draining lymph nodes for flow cytometric analysis of immune cell populations, focusing on Tregs and Th17 cells.[4][5]

Visualizations



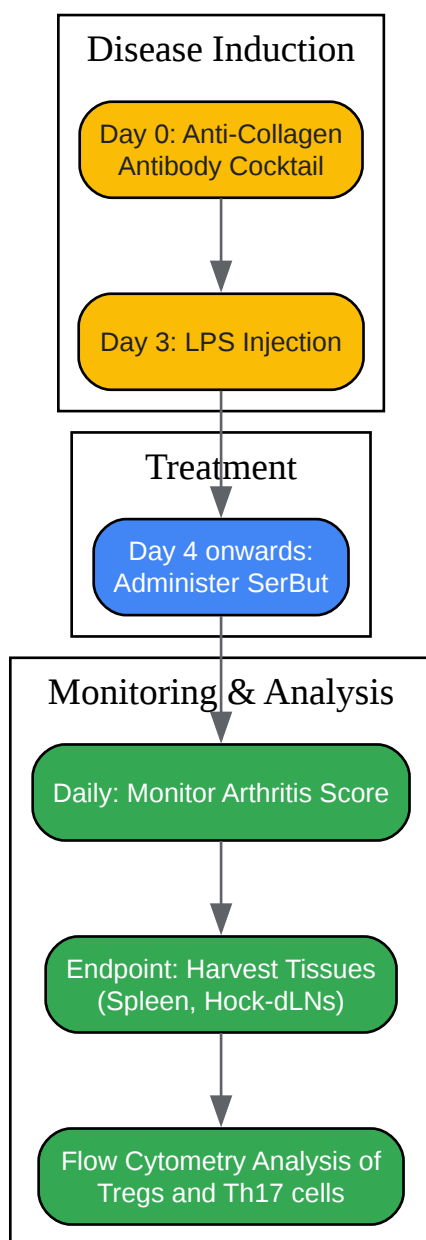
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Caption: **SerBut** Mechanism of Action.



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Caption: EAE Experimental Workflow.



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Caption: CAIA Experimental Workflow.

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References

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